molecular formula C9H18ClNO B2446218 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride CAS No. 2418658-60-1

2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride

Cat. No.: B2446218
CAS No.: 2418658-60-1
M. Wt: 191.7
InChI Key: ONDJLYVMXGUOKZ-UHFFFAOYSA-N
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Description

2-(2-Oxabicyclo[222]octan-4-yl)ethanamine;hydrochloride is a chemical compound that features a bicyclic structure with an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the oxabicyclo structure, which is then further functionalized to introduce the ethanamine group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for iodocyclization, n-butyl lithium for initiating polymerization, and trifluoromethanesulfonic acid as a catalyst . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the bicyclic structure.

Scientific Research Applications

2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug discovery projects.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it could interact with a variety of proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its oxygen-bridged bicyclic structure, which imparts distinct physicochemical properties. This structure enhances its solubility, metabolic stability, and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(2-oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-6-5-9-3-1-8(2-4-9)11-7-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDJLYVMXGUOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1OC2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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